molecular formula C11H18N2O5S B3058696 gamma-Glutamyl-S-1-propenyl cysteine CAS No. 91216-96-5

gamma-Glutamyl-S-1-propenyl cysteine

Cat. No.: B3058696
CAS No.: 91216-96-5
M. Wt: 290.34 g/mol
InChI Key: MUFSTXJBHAEIBT-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Gamma-Glutamyl-S-1-propenyl cysteine can be synthesized through the enzymatic reaction involving gamma-glutamyl transpeptidase. This enzyme catalyzes the transfer of the gamma-glutamyl group from glutathione to cysteine, forming gamma-glutamyl cysteine, which can then be further modified to include the propenyl group .

Industrial Production Methods: Industrial production of this compound typically involves biotechnological methods using microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overexpress the necessary enzymes, allowing for efficient production of the compound .

Mechanism of Action

Gamma-Glutamyl-S-1-propenyl cysteine exerts its effects primarily through its involvement in the gamma-glutamyl cycle. This cycle is crucial for maintaining cellular levels of glutathione, which acts as a major antioxidant. The compound is involved in the transfer of gamma-glutamyl groups to amino acids and peptides, facilitating the synthesis and degradation of glutathione . The molecular targets include various enzymes involved in redox regulation and detoxification pathways .

Comparison with Similar Compounds

Uniqueness: Gamma-Glutamyl-S-1-propenyl cysteine is unique due to its specific propenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in research focused on oxidative stress and redox biology .

Properties

IUPAC Name

2-amino-5-[(1-carboxy-2-prop-1-enylsulfanylethyl)amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5S/c1-2-5-19-6-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h2,5,7-8H,3-4,6,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFSTXJBHAEIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CSCC(C(=O)O)NC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-Glutamyl-S-1-propenyl cysteine
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gamma-Glutamyl-S-1-propenyl cysteine
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gamma-Glutamyl-S-1-propenyl cysteine
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gamma-Glutamyl-S-1-propenyl cysteine
Reactant of Route 5
gamma-Glutamyl-S-1-propenyl cysteine
Reactant of Route 6
gamma-Glutamyl-S-1-propenyl cysteine

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